Cas no 1806304-31-3 (3,5-Difluoro-4-nitropyridine)

3,5-Difluoro-4-nitropyridine is a fluorinated nitropyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the presence of two fluorine atoms and a nitro group at the 4-position—enhance its reactivity as an intermediate in nucleophilic aromatic substitution reactions. The electron-withdrawing effects of these substituents facilitate selective functionalization, making it valuable for constructing complex heterocyclic frameworks. This compound exhibits high purity and stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its versatility in cross-coupling and further derivatization reactions makes it a preferred choice for researchers developing bioactive molecules or advanced materials.
3,5-Difluoro-4-nitropyridine structure
3,5-Difluoro-4-nitropyridine structure
Product Name:3,5-Difluoro-4-nitropyridine
CAS No:1806304-31-3
MF:C5H2F2N2O2
MW:160.078387737274
CID:4905718
PubChem ID:131119195
Update Time:2025-08-04

3,5-Difluoro-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-4-nitropyridine
    • starbld0003862
    • 1806304-31-3
    • Inchi: 1S/C5H2F2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H
    • InChI Key: MEHYVLBEEFDRHU-UHFFFAOYSA-N
    • SMILES: FC1C=NC=C(C=1[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 160.00843363g/mol
  • Monoisotopic Mass: 160.00843363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 58.7

3,5-Difluoro-4-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029006018-250mg
3,5-Difluoro-4-nitropyridine
1806304-31-3 95%
250mg
$1,029.00 2022-03-31
Alichem
A029006018-500mg
3,5-Difluoro-4-nitropyridine
1806304-31-3 95%
500mg
$1,735.55 2022-03-31
Alichem
A029006018-1g
3,5-Difluoro-4-nitropyridine
1806304-31-3 95%
1g
$3,184.50 2022-03-31

3,5-Difluoro-4-nitropyridine Related Literature

Additional information on 3,5-Difluoro-4-nitropyridine

Research Brief on 3,5-Difluoro-4-nitropyridine (CAS: 1806304-31-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3,5-Difluoro-4-nitropyridine (CAS: 1806304-31-3) is a fluorinated nitropyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug-like properties through strategic fluorination.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3,5-Difluoro-4-nitropyridine as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce strategic fluorine atoms into their lead compounds, resulting in improved metabolic stability and target binding affinity. The study reported a 40% increase in half-life compared to non-fluorinated analogs, underscoring the importance of this chemical scaffold in drug optimization.

In the field of chemical biology, 3,5-Difluoro-4-nitropyridine has emerged as a valuable tool for bioconjugation strategies. A recent Nature Chemical Biology publication (2024) described its use in developing fluorogenic probes for real-time monitoring of enzymatic activity. The electron-withdrawing nitro group and fluorine substituents were found to significantly enhance the reactivity of the pyridine ring in click chemistry reactions, enabling more efficient labeling of biomolecules under physiological conditions.

From a synthetic chemistry perspective, advances in the preparation of 3,5-Difluoro-4-nitropyridine have been reported in several recent publications. A 2024 Organic Process Research & Development paper detailed an improved, scalable synthesis route with 85% overall yield, addressing previous challenges in regioselective fluorination. This development is particularly significant for industrial-scale production of pharmaceutical intermediates derived from this compound.

The safety profile and physicochemical properties of 3,5-Difluoro-4-nitropyridine have been extensively characterized in recent toxicological studies. Data from a 2023 Regulatory Toxicology and Pharmacology report indicate that this compound shows favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties with low cytotoxicity in human hepatocyte assays, making it an attractive scaffold for further medicinal chemistry optimization.

Looking forward, researchers are exploring novel applications of 3,5-Difluoro-4-nitropyridine in targeted drug delivery systems. Preliminary results from a 2024 ACS Nano study suggest that derivatives of this compound can be incorporated into nanoparticle formulations to enhance tumor targeting efficiency through fluorine-mediated interactions with biological membranes. This represents an exciting new direction for the application of this chemical scaffold in precision medicine.

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